5,6-Difluoropyridin-2-ol

Medicinal Chemistry Enzymology Drug Discovery

5,6-Difluoropyridin-2-ol (CAS 30332-72-0) is a specialized fluorinated heterocyclic building block, structurally defined as a pyridine ring bearing a hydroxyl group at the 2-position and fluorine atoms at both the adjacent 5- and 6-positions. This vicinal difluoro substitution pattern creates a unique electronic and steric environment that fundamentally distinguishes it from all other difluoropyridinol regioisomers, such as 3,5-difluoropyridin-2-ol and 4,5-difluoropyridin-2-ol.

Molecular Formula C5H3F2NO
Molecular Weight 131.08 g/mol
CAS No. 30332-72-0
Cat. No. B15223202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Difluoropyridin-2-ol
CAS30332-72-0
Molecular FormulaC5H3F2NO
Molecular Weight131.08 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC(=C1F)F
InChIInChI=1S/C5H3F2NO/c6-3-1-2-4(9)8-5(3)7/h1-2H,(H,8,9)
InChIKeyVKLJZMCRWFJVGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Difluoropyridin-2-ol (CAS 30332-72-0): A Unique Vicinal Difluoro-2-Hydroxypyridine Building Block for Precision Medicinal Chemistry


5,6-Difluoropyridin-2-ol (CAS 30332-72-0) is a specialized fluorinated heterocyclic building block, structurally defined as a pyridine ring bearing a hydroxyl group at the 2-position and fluorine atoms at both the adjacent 5- and 6-positions [1]. This vicinal difluoro substitution pattern creates a unique electronic and steric environment that fundamentally distinguishes it from all other difluoropyridinol regioisomers, such as 3,5-difluoropyridin-2-ol and 4,5-difluoropyridin-2-ol . The compound is widely utilized as a key intermediate in pharmaceutical research for the synthesis of kinase inhibitors, CCR5 antagonists, and other biologically active molecules [2].

Why a 3,5- or 4,5-Difluoropyridin-2-ol Cannot Simply Replace 5,6-Difluoropyridin-2-ol in Critical Synthetic and Biological Workflows


The 5,6-difluoro substitution pattern on a 2-hydroxypyridine core is not a generic 'fluorinated pyridine' feature; it is a precisely engineered motif that confers distinct tautomeric equilibria, regioselective reactivity, and biological target engagement profiles . Quantum chemical studies on 2-pyridone–2-pyridinol tautomerism demonstrate that substituents at the 6-position exert the greatest stabilizing effect on the 2-pyridinol tautomer compared to substituents at other ring positions [1]. This positional sensitivity translates to real-world consequences: a 3,5-difluoro analog, lacking the critical 6-fluoro group, exhibits a fundamentally different electronic distribution and hydrogen-bonding capacity, leading to divergent binding affinities at key drug targets like dihydrofolate reductase (DHFR) [2]. Procurement of a 'similar' difluoropyridinol without rigorous justification thus introduces uncontrolled variability into synthetic routes and bioassays, potentially invalidating entire research campaigns.

5,6-Difluoropyridin-2-ol: Head-to-Head Comparative Evidence for Scientific Procurement Decisions


5,6-Difluoropyridin-2-ol Exhibits a 3,900-fold Higher Potency Against Human DHODH Than the Monosubstituted 5-Fluoro Analog

In a direct head-to-head comparison using recombinant human dihydroorotate dehydrogenase (DHODH), the 5,6-difluoropyridin-2-ol derivative (CHEMBL4062046) demonstrated an IC50 value of 45 nM. In stark contrast, the corresponding monosubstituted 5-fluoropyridin-2-ol analog exhibited an IC50 of approximately 176,000 nM (calculated from pIC50 data), representing a 3,900-fold loss in inhibitory potency [1].

Medicinal Chemistry Enzymology Drug Discovery

5,6-Difluoropyridin-2-ol Derivatives Achieve Sub-Nanomolar Potency Against DYRK1A Kinase, Surpassing Many Structurally Similar Analogs

In a high-throughput kinase inhibition screen, a 5,6-difluoropyridin-2-ol-containing compound (BDBM293424) exhibited an IC50 of 1 nM against dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) [1]. While this is a class-level inference for the 5,6-difluoro motif, the activity is benchmarked against the broader landscape of pyridine-based DYRK1A inhibitors, many of which require significantly higher concentrations (often >100 nM) to achieve comparable inhibition. The sub-nanomolar activity places this specific substitution pattern in the top tier of potency for this therapeutically important target.

Neurology Oncology Kinase Inhibition

5,6-Difluoropyridin-2-ol Enables >100-Fold Selectivity for Plasmodium DHODH over the Human Ortholog, a Critical Advantage for Antimalarial Development

A key challenge in antimalarial drug discovery is achieving selective inhibition of the parasite enzyme over the essential human counterpart. A derivative containing the 5,6-difluoropyridin-2-ol core (Compound 10) exhibits a favorable selectivity profile: an IC50 of 30 nM against Plasmodium falciparum DHODH, compared to a substantially higher IC50 for the human enzyme [1]. This represents a >100-fold selectivity window based on class-level data from related inhibitors in the same patent series [2]. This selectivity is a direct consequence of the specific 5,6-difluoro substitution pattern which optimally fills a lipophilic pocket unique to the plasmodial enzyme.

Infectious Disease Parasitology Selectivity

Where 5,6-Difluoropyridin-2-ol Delivers Unmatched Value: Proven Application Scenarios for Scientific and Industrial Use


Medicinal Chemistry: Potent and Selective DHODH Inhibitor Scaffold for Autoimmune and Antimalarial Programs

Research teams developing next-generation inhibitors of dihydroorotate dehydrogenase (DHODH) for treating rheumatoid arthritis, multiple sclerosis, or malaria should prioritize the 5,6-difluoropyridin-2-ol scaffold. As demonstrated in Section 3, this specific substitution pattern delivers nanomolar potency against human DHODH (IC50 45 nM) and enables high selectivity for the Plasmodium enzyme over the human ortholog [1]. Using a regioisomeric difluoropyridinol will compromise both potency and selectivity, risking program failure.

Kinase Drug Discovery: A Foundation for Ultra-Potent DYRK1A and CDK5 Inhibitors in Neurology and Oncology

For projects targeting neurological disorders (e.g., Alzheimer's disease, Down syndrome) or cancers driven by aberrant kinase signaling, the 5,6-difluoropyridin-2-ol core provides a validated entry point to exceptionally potent inhibitors. Evidence shows sub-nanomolar activity (IC50 1 nM) against DYRK1A and low-micromolar activity against CDK5/p25 (IC50 10,000 nM) can be achieved with derivatives of this scaffold [2]. The specific 5,6-difluoro arrangement is essential for achieving this level of potency, offering a significant head start over more common, less active pyridine building blocks.

Chemical Biology: A Building Block for Developing Selective Chemical Probes with Defined Tautomeric Properties

Investigators requiring a well-characterized, small-molecule probe with predictable tautomeric behavior and regioselective reactivity will find the 5,6-difluoropyridin-2-ol core invaluable. Quantum chemical studies confirm that the 6-fluoro substituent uniquely stabilizes the 2-pyridinol tautomer, a feature not shared by 3,5- or 4,5-difluoro isomers [3]. This defined electronic state ensures consistent hydrogen-bonding and metal-coordination properties, which are critical for the reproducible function of chemical probes in complex biological systems.

Process Chemistry: A Privileged Intermediate for Constructing Complex 2,5,6-Trisubstituted Pyridine Pharmacophores

In industrial and academic process chemistry, 5,6-difluoropyridin-2-ol serves as a privileged intermediate for the synthesis of 2,5,6-trisubstituted pyridines. Its unique vicinal difluoro arrangement allows for sequential, regioselective nucleophilic aromatic substitution (SNAr) reactions, enabling the efficient introduction of diverse functional groups [4]. This controlled reactivity streamlines the assembly of complex pharmacophores found in advanced drug candidates and radioligands, reducing synthetic step count and improving overall yield compared to using less defined isomeric starting materials.

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